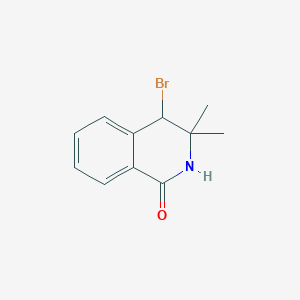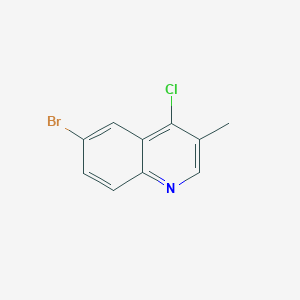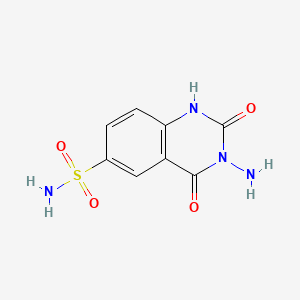![molecular formula C10H8F3N3O2 B11858006 Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11858006.png)
Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The incorporation of a trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable target for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with ethyl hydrazinecarboxylate in the presence of a base . The reaction proceeds through nucleophilic substitution and cyclization to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the pyridine ring.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Contains a thieno ring instead of a pyrazole ring.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring.
Uniqueness
Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the combination of the pyrazole and pyridine rings with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3N3O2 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-6-3-5(10(11,12)13)4-14-8(6)16-15-7/h3-4H,2H2,1H3,(H,14,15,16) |
InChI Key |
VNCFURITHGARKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=NC2=NN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11857972.png)
![1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester](/img/structure/B11857977.png)




![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)
